Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate
Overview
Description
Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a thiazole ring substituted with a methyl group and an isopropyl group, along with a sodium acetate moiety. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate can be achieved through various synthetic routes. One common method involves the condensation of 2-bromoacetic acid with 2-amino-4-methyl-5-isopropylthiazole in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of dihydrothiazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include mild to moderate temperatures and solvents like ethanol or dichloromethane. .
Scientific Research Applications
Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are important in the development of new materials and catalysts.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the study of new antibiotics and antifungal agents.
Medicine: Thiazole derivatives, including this compound, are investigated for their potential as anti-inflammatory, anticancer, and neuroprotective agents.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate can be compared with other thiazole derivatives such as:
2-Aminothiazole: Known for its antimicrobial properties.
Thiamine (Vitamin B1): Essential for carbohydrate metabolism and nervous system function.
Benzothiazole: Used in the synthesis of dyes and rubber accelerators. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity
Properties
IUPAC Name |
sodium;2-(5-methyl-4-propan-2-yl-1,3-thiazol-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S.Na/c1-5(2)9-6(3)13-7(10-9)4-8(11)12;/h5H,4H2,1-3H3,(H,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOGMOMGXFJWGU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)CC(=O)[O-])C(C)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NNaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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